molecular formula C13H21N3O3 B2966631 3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1014068-57-5

3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2966631
CAS No.: 1014068-57-5
M. Wt: 267.329
InChI Key: HIIKTVUJMZPVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide (CAS: 1014068-57-5, Molecular Formula: C₁₃H₂₁N₃O₃, Molecular Weight: 267.3241 g/mol) is a pyrazole-based compound characterized by a central pyrazole ring substituted with an ethoxy group at position 3, an ethyl group at position 1, and a carboxamide moiety at position 4 linked to an oxolane (tetrahydrofuran) ring via a methylene bridge . The ethoxy group enhances lipophilicity, while the oxolane moiety may improve solubility in polar solvents.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h9-10H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIKTVUJMZPVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the oxolan-2-ylmethyl group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using oxolan-2-ylmethyl chloride or bromide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution; electrophiles such as acyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Pyrazole Derivatives and Their Properties

Compound Name / ID Substituents Molecular Weight (g/mol) Key Features
3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide 3-ethoxy, 1-ethyl, 4-carboxamide-(oxolan-2-yl)methyl 267.32 Balanced lipophilicity and solubility; potential CNS activity
11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) 5-amino-3-hydroxy-pyrazole, 4-phenyl-pyran, dicarbonitrile 392.39 High polarity due to amino/hydroxy groups; used in heterocyclic synthesis
11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) Ethyl carboxylate, cyano group 434.45 Enhanced electron-withdrawing effects; applications in fluorescence probes

Key Observations :

  • Substituent Effects: The ethoxy group in the target compound confers greater metabolic stability compared to the amino/hydroxy groups in 11a and 11b, which may undergo faster oxidation or conjugation .
  • Solubility : The oxolane ring in the target compound likely improves aqueous solubility relative to the phenyl and pyran moieties in 11a/11b, as evidenced by higher polar surface area calculations (estimated 70 Ų vs. 110–130 Ų for 11a/11b).
  • Synthetic Accessibility : The target compound’s synthesis may involve simpler alkylation steps compared to the multicomponent cyclization required for 11a/11b .

Comparison with Non-Pyrazole Heterocycles

Table 2: Contrast with Fluorinated Pyrimidines (e.g., FMAU)

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole Ethoxy, oxolane, carboxamide 267.32 Moderate logP (~2.5); potential CNS uptake
FMAU (CAS: 69256-17-3) Pyrimidinedione 2'-fluoro-arabinofuranosyl, 5-methyl 302.25 High metabolic resistance due to fluorine; antiviral/anticancer use

Key Differences :

  • Fluorine vs. Ethoxy : FMAU’s fluorine atom enhances metabolic stability and membrane permeability compared to the ethoxy group, which may confer milder pharmacokinetic profiles .
  • Receptor Specificity: Pyrazole derivatives like the target compound may interact with cannabinoid receptors (CB1/CB2), whereas FMAU targets viral polymerases or DNA synthesis pathways .

Metabolic and Toxicological Profiles

  • Metabolite Stability: The target compound’s organooxygen substituents (ethoxy, oxolane) align with metabolites like metab3695 (organooxygen compound; retention index ~2.327), suggesting moderate hepatic clearance . In contrast, sulfated derivatives (e.g., metab10121) exhibit faster elimination due to sulfate conjugation .
  • Toxicity : Unlike mercury-containing oxolane derivatives (e.g., [72813-24-2]), the absence of heavy metals in the target compound reduces neurotoxic risks .

Biological Activity

3-Ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including a pyrazole ring and an oxolane moiety.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The compound may inhibit the growth of certain bacteria and fungi, potentially through interference with cell wall synthesis or metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects : Some studies have indicated that this class of compounds can modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

Research Findings

A review of current literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces levels of IL-6 and TNF-alpha

Case Studies

  • Antimicrobial Study : A study conducted on various pyrazole derivatives, including the compound , demonstrated significant antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.
  • Anticancer Research : In vitro studies showed that the compound could inhibit the proliferation of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to established chemotherapeutics.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers such as prostaglandin E2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.